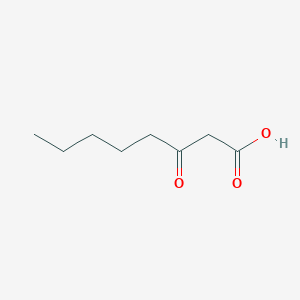









|
REACTION_CXSMILES
|
[C:1]([O:11][Si](C)(C)C)(=O)[CH2:2][C:3]([O:5][Si](C)(C)C)=[O:4].C([Li])CCC.[C:21](Cl)(=O)[CH2:22][CH2:23][CH2:24][CH2:25]C.C(=O)(O)[O-].[Na+]>C(OCC)C>[O:11]=[C:1]([CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH2:2][C:3]([OH:5])=[O:4] |f:3.4|
|


|
Name
|
|
|
Quantity
|
21.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)O[Si](C)(C)C)(=O)O[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
44.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|


|
Type
|
CUSTOM
|
|
Details
|
to stir for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the temperature below −60° C
|
|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
|
Type
|
ADDITION
|
|
Details
|
was added quickly
|
|
Type
|
STIRRING
|
|
Details
|
the resulting solution was stirred vigorously for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
The aq. layer was separated out
|
|
Type
|
EXTRACTION
|
|
Details
|
The aq. layer was then extracted 2×50 mL with diethyl ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated down in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a white solid
|
|
Type
|
CUSTOM
|
|
Details
|
This solid could be further purified by recrystallization from hexane
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
O=C(CC(=O)O)CCCCC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 87% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |